molecular formula C35H36N4O4 B12350961 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid

Cat. No.: B12350961
M. Wt: 576.7 g/mol
InChI Key: LNPBBSNUJCAEBP-UHFFFAOYSA-N
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Description

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer. This particular compound is known for its involvement in the formation of heme, an essential component of hemoglobin and various hemeproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The final product is obtained through a series of purification steps, including chromatography and crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction states of the compound, as well as substituted derivatives with different functional groups. These products have distinct chemical and biological properties .

Scientific Research Applications

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid involves its ability to bind to metal ions, forming metalloporphyrins. These metalloporphyrins can participate in various biochemical processes, including oxygen transport, electron transfer, and catalysis. The compound’s molecular targets include enzymes and proteins that contain heme as a prosthetic group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various biochemical processes makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C35H36N4O4

Molecular Weight

576.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,38H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43)

InChI Key

LNPBBSNUJCAEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)C=C)C(=C4C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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